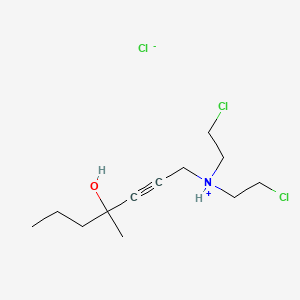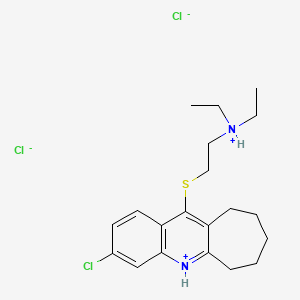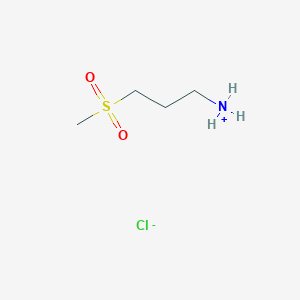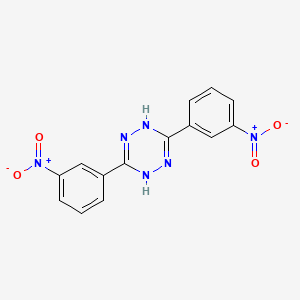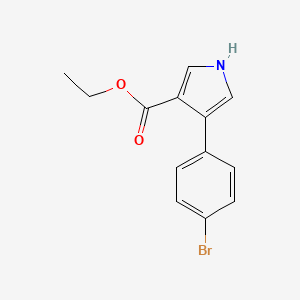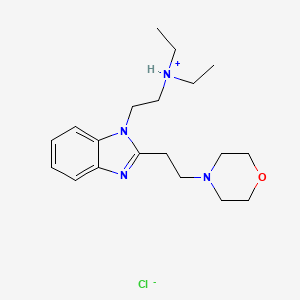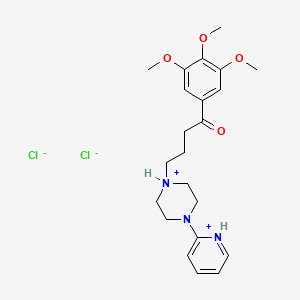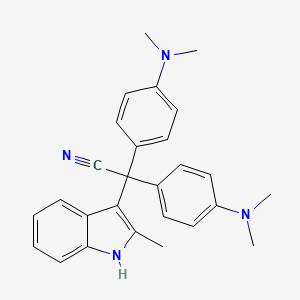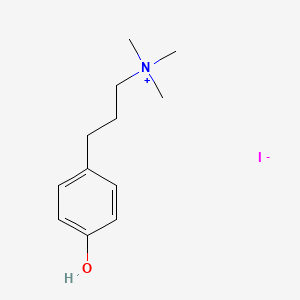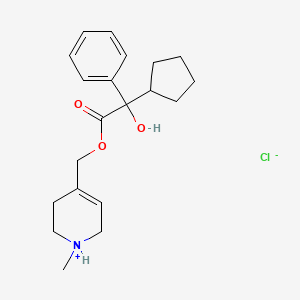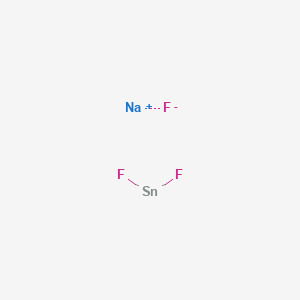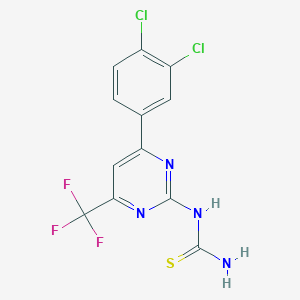
6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their broad pharmacological activities, including antitumor, antimicrobial, and antiviral properties
Métodos De Preparación
The synthesis of 6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves several steps. One common synthetic route includes the reaction of 3,4-dichloroaniline with thiourea and trifluoromethylpyrimidine under specific conditions . The reaction typically occurs in the presence of a base such as potassium hydroxide in ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro positions.
Aplicaciones Científicas De Investigación
6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity . This inhibition can lead to the accumulation of ubiquitinated proteins, ultimately inducing apoptosis in cancer cells. The compound may also interact with other molecular pathways, contributing to its overall biological effects.
Comparación Con Compuestos Similares
6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives such as:
Propiedades
Fórmula molecular |
C12H7Cl2F3N4S |
|---|---|
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C12H7Cl2F3N4S/c13-6-2-1-5(3-7(6)14)8-4-9(12(15,16)17)20-11(19-8)21-10(18)22/h1-4H,(H3,18,19,20,21,22) |
Clave InChI |
OAHBFQKDLGZTDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)
